![molecular formula C17H23N3OS B11012350 4-methyl-N-(3-phenylpropyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide](/img/structure/B11012350.png)
4-methyl-N-(3-phenylpropyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
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Description
4-methyl-N-(3-phenylpropyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H23N3OS and its molecular weight is 317.5 g/mol. The purity is usually 95%.
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Biological Activity
4-Methyl-N-(3-phenylpropyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
The compound's molecular formula is C17H24N2O with a molecular weight of 288.39 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that thiazole derivatives exhibit various biological activities. The specific activities of this compound include:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives. For instance:
- A study on related thiazole compounds showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compounds exhibited half-maximal effective concentrations (EC50) ranging from 10 μM to 30 μM, indicating promising anticancer properties .
2. Anti-inflammatory Activity
Thiazoles have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory responses effectively:
- In vitro assays showed that thiazole derivatives reduced the production of pro-inflammatory cytokines in macrophages, with some compounds demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac .
3. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties:
- A review highlighted that various thiazole compounds exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of several thiazole derivatives, this compound was tested against A549 and MCF-7 cell lines using the MTT assay. The results indicated an EC50 value of approximately 15 μM for A549 cells and 20 μM for MCF-7 cells, suggesting significant cytotoxicity .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The compound showed a reduction in edema by approximately 45% at a dose of 10 mg/kg compared to control groups .
Data Tables
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-methyl-N-(3-phenylpropyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3OS/c1-12(2)19-17-20-13(3)15(22-17)16(21)18-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
PGGALMQZTYZATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.